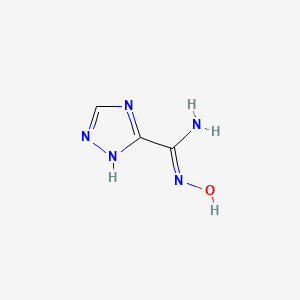

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide

Description

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide is a triazole-derived amidine compound characterized by a hydroxyl group (-OH) attached to the N' position of the carboximidamide moiety. Its molecular formula is C₄H₆N₄O, with a molecular weight of 126.12 g/mol (base form). The compound’s structure combines a 1,2,4-triazole ring with a carboximidamide group, which is modified by the N'-hydroxy substitution.

The compound is structurally related to nucleoside analogs and enzyme inhibitors, particularly those targeting purine metabolism pathways. Derivatives of this scaffold have been studied for antiviral and enzyme-inhibitory activities, as seen in compounds like viramidine (a ribose-linked prodrug) .

Properties

IUPAC Name |

N'-hydroxy-1H-1,2,4-triazole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-2(8-9)3-5-1-6-7-3/h1,9H,(H2,4,8)(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFFOBPDOUXMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NNC(=N1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, are likely applicable .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential as an antiviral and anticancer agent.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Key Findings:

Structural Modifications and Solubility :

- The dihydrochloride salt (C₄H₈Cl₂N₄) lacks the N'-hydroxy group but demonstrates enhanced solubility due to ionic interactions, making it a preferred intermediate in synthesis .

- Viramidine’s ribose moiety (C₈H₁₄ClN₅O₄) increases metabolic stability and enables prodrug activation in vivo .

Biological Activity: The compound in (Ki = 80,000 nM against purine nucleoside phosphorylase, PNP) highlights the importance of substituents: the 5-amino and methyltetrahydrofuranosyl groups likely reduce affinity compared to N'-hydroxy derivatives . Viramidine’s activity as a ribavirin prodrug suggests that glycosylation (ribose attachment) is critical for targeting viral polymerases .

Biological Activity

N'-Hydroxy-4H-1,2,4-triazole-3-carboximidamide is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles known for their broad spectrum of biological activities. The 1,2,4-triazole derivatives have been incorporated into various therapeutic agents, demonstrating efficacy against multiple pathogens and diseases. Their structural versatility allows for the modification of substituents to enhance biological activity.

Biological Activities

1. Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that various 1,2,4-triazoles possess activity against Gram-positive and Gram-negative bacteria. The compound this compound has been evaluated for its antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 5 µg/mL |

| This compound | E. coli | 10 µg/mL |

These findings suggest that modifications in the triazole structure can lead to enhanced antibacterial activity.

2. Antiviral Activity

The antiviral potential of this compound has been investigated against various viral pathogens. The compound has demonstrated broad-spectrum antiviral activity in vitro against both RNA and DNA viruses.

A notable study reported that this compound exhibited significant inhibitory effects on viral replication at non-toxic concentrations:

| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| HIV | 0.24 | >100 | >416 |

| Influenza A | 0.5 | >100 | >200 |

These results highlight the compound's potential as a therapeutic agent in treating viral infections.

3. Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study evaluated its effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 12 |

| A549 (lung cancer) | 10 |

These findings suggest that this compound may serve as a promising candidate in cancer therapy.

Case Studies

Case Study 1: Antibacterial Screening

In a study conducted by Mohammed et al., various triazole derivatives were synthesized and screened for antibacterial activity. The N'-hydroxy derivative showed improved efficacy against drug-resistant strains of Mycobacterium tuberculosis, with an MIC comparable to established antibiotics like isoniazid .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral effects of this compound against HIV strains resistant to conventional therapies. The compound demonstrated potent activity with minimal cytotoxicity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.